5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Descripción general

Descripción

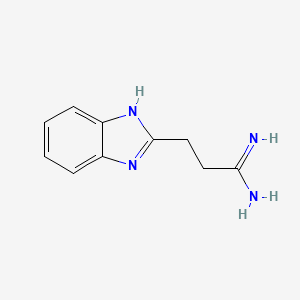

“5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazoles involves a variety of methods. One approach involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .

Molecular Structure Analysis

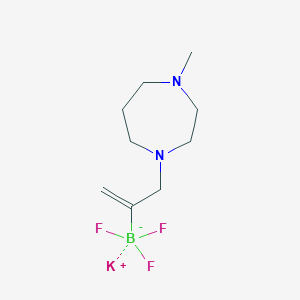

The molecular structure of “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” can be represented by the linear formula C9H15N3 . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” include a molecular weight of 165.24 . It is a liquid at room temperature .

Aplicaciones Científicas De Investigación

Organic Synthesis

“5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules. This compound can be used to synthesize novel organic frameworks, which are essential in developing new materials with potential applications in industry and technology .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential medicinal properties. Due to its structural similarity to pyrazole, which is known for its anti-inflammatory and analgesic activities, “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” could be a precursor in designing drugs targeting pain and inflammation .

Agrochemical Development

The pyrazole moiety is significant in agrochemicals, particularly in the synthesis of herbicides and insecticides. “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” may be utilized to develop new agrochemicals that can help in improving crop protection and yield .

Dyestuff Industry

This compound has potential applications in the dyestuff industry due to its ability to act as a building block for dyes. Its molecular structure can be modified to produce various colors, which can be used in textiles, inks, and coatings .

Material Science

In material science, “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” can be used to create polymers with specific properties. By incorporating this compound into polymer chains, researchers can develop materials with enhanced strength, flexibility, or thermal stability .

Catalysis

Catalysts containing pyrazole derivatives have been shown to facilitate a range of chemical reactions. “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” could be used to synthesize new catalysts that improve the efficiency and selectivity of industrial chemical processes .

Biochemical Research

This compound may also find applications in biochemical research, particularly as a ligand in metal complexes that are used to study enzyme mechanisms or as probes in molecular biology .

Nanotechnology

Finally, “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” could play a role in the field of nanotechnology. Its ability to form stable complexes with metals can be exploited to create nanoparticles with specific functions, such as drug delivery systems or diagnostic agents .

Safety and Hazards

Direcciones Futuras

5-Amino-pyrazoles, a class of compounds to which “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” belongs, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, the future directions of “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” could involve further exploration of its potential applications in these fields.

Mecanismo De Acción

Target of Action

It is known that pyrazole derivatives, such as 5-amino-pyrazoles, are often used as synthetic building blocks in the synthesis of organic molecules, particularly diverse heterocyclic scaffolds . These compounds are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It is known that the amino group in 1-methyl-5-aminopyrazole, a similar compound, can react with acids or acyl groups to form corresponding salts or amides . The amino group can also participate in nucleophilic substitution reactions or addition reactions with carbonyl compounds . The nitrogen atom in the pyrazole ring also has electrophilic properties, making it susceptible to reactions with nucleophiles .

Biochemical Pathways

It is known that 5-amino-pyrazoles can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds can be used in the synthesis of various organic molecules, which can potentially affect multiple biochemical pathways.

Pharmacokinetics

The solubility of a similar compound, 1-methyl-5-aminopyrazole, in various solvents suggests that it may have certain bioavailability characteristics .

Action Environment

It is known that the reactivity of similar compounds can be influenced by various factors, including temperature, solvent, and ph .

Propiedades

IUPAC Name |

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWJJQJUXPIPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)

![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1455662.png)

![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)

![2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride](/img/structure/B1455666.png)

![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)